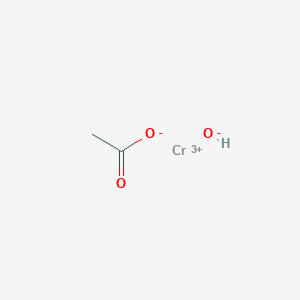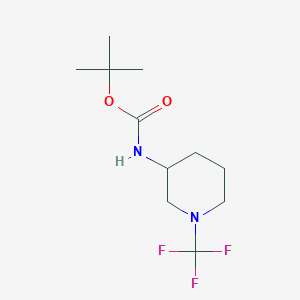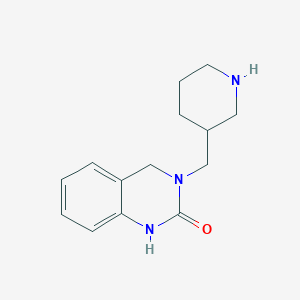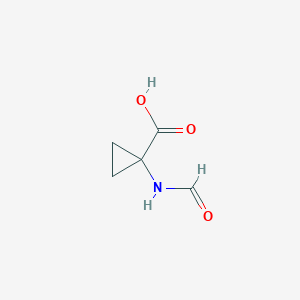
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione is a complex organic compound belonging to the class of imidazolidinediones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione typically involves the reaction of 3-methoxybenzaldehyde, phenylacetic acid, and trimethylsilyl chloride under specific conditions. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) and proceeds through a series of steps including condensation, cyclization, and silylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different substituted imidazolidinediones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), various nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinediones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione: Lacks the trimethylsilyl group, which can affect its reactivity and properties.
5-Phenyl-3-methyl-2,4-imidazolidinedione: Lacks both the methoxyphenyl and trimethylsilyl groups, resulting in different chemical behavior and applications.
3-Methyl-5-phenyl-2,4-imidazolidinedione:
Uniqueness
The presence of the trimethylsilyl group in 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione imparts unique chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
57326-22-4 |
|---|---|
Molekularformel |
C20H24N2O3Si |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-3-methyl-5-phenyl-1-trimethylsilylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-21-18(23)20(15-10-7-6-8-11-15,22(19(21)24)26(3,4)5)16-12-9-13-17(14-16)25-2/h6-14H,1-5H3 |
InChI-Schlüssel |
NVWFJEBDPPJICL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


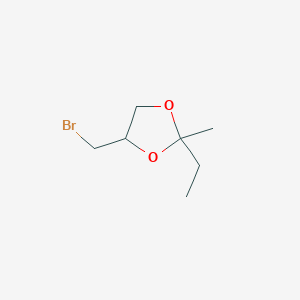

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)

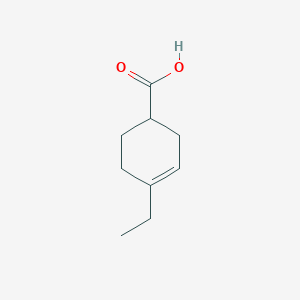
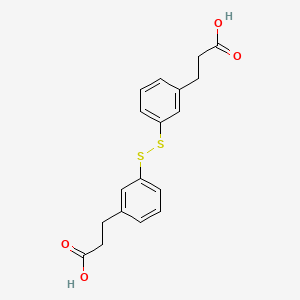
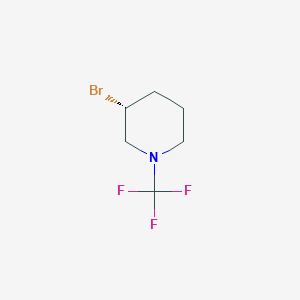
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
